3-Chloropropionamide (CAS 5875-24-1) is a bifunctional aliphatic building block featuring both a reactive alkyl chloride and a primary amide. In industrial procurement, it is primarily sourced as a stable alkylating agent and a critical intermediate for the synthesis of active pharmaceutical ingredients (APIs), including the antiplatelet drug Cilostazol and the anticonvulsant Beclamide. Unlike unsaturated analogs, 3-chloropropionamide provides orthogonal reactivity, allowing for selective nucleophilic substitution at the β-carbon or derivatization at the amide nitrogen without the risk of uncontrolled polymerization [1].
Substituting 3-chloropropionamide with its closest structural analogs introduces severe process liabilities. Acrylamide, a common alternative for propanamide functionalization, is a toxic Michael acceptor prone to spontaneous, exothermic polymerization, necessitating chemical inhibitors that must be removed prior to sensitive reactions [1]. Conversely, while 3-bromopropionamide offers a more reactive leaving group, it is highly sensitive to premature dehydrohalogenation (HBr elimination) under mild heating or basic conditions, leading to unpredictable yields in multi-step syntheses [2]. 3-Chloropropionamide strikes a practical balance, offering a stable, inhibitor-free solid that selectively reacts only under controlled conditions.
Acrylamide is frequently considered for introducing propanamide moieties, but it poses severe handling risks due to its tendency to spontaneously polymerize, requiring the addition of inhibitors. 3-Chloropropionamide functions effectively as a "masked" acrylamide or direct alkylating agent that avoids this risk. It remains stable as a solid under standard storage conditions without the need for polymerization inhibitors, thereby eliminating the costly and time-consuming inhibitor-removal steps prior to synthesis[1].
| Evidence Dimension | Spontaneous polymerization risk |
| Target Compound Data | 0% risk (stable solid, no inhibitors required) |
| Comparator Or Baseline | Acrylamide (high risk, requires chemical inhibitors) |
| Quantified Difference | Complete elimination of inhibitor-removal processing |
| Conditions | Standard storage (2-8°C to ambient) |
Eliminating polymerization inhibitors streamlines scale-up manufacturing and reduces hazardous material handling costs.
When selecting a β-halo amide for nucleophilic substitution, buyers must balance leaving-group ability with molecular stability. While 3-bromopropionamide derivatives are highly reactive, they are notorious for their sensitivity, readily undergoing premature dehydrohalogenation (HBr elimination) to form acrylimidate cations under mild basic or thermal conditions. 3-Chloropropionamide exhibits significantly higher thermal and base stability, preserving the halogen handle until the targeted nucleophilic substitution step is intentionally initiated [1].
| Evidence Dimension | Resistance to dehydrohalogenation |
| Target Compound Data | High stability (resists premature elimination) |
| Comparator Or Baseline | 3-Bromopropionamide (highly sensitive, spontaneous HBr elimination) |
| Quantified Difference | Significantly higher thermal and basic tolerance |
| Conditions | Pyrolysis / mild basic hydrolysis |
Prevents intermediate degradation in complex multi-step syntheses, ensuring higher reproducible yields.
3-Chloropropionamide and its derivatives are critical for the commercial synthesis of the antiplatelet drug Cilostazol. Specifically, the intermediate N-(4-methoxyphenyl)-3-chloropropionamide undergoes an intramolecular Friedel-Crafts alkylation to form 6-hydroxy-3,4-dihydroquinolin-2-one. Using the 3-chloro derivative with aluminum trichloride in optimized solvents achieves isolated yields exceeding 86.5%, a highly efficient conversion that outperforms alternative cyclization routes that suffer from poor regioselectivity or require complex phase-transfer catalysts [1].
| Evidence Dimension | Intermediate cyclization yield |
| Target Compound Data | 86.5% - 89.0% yield of 6-hydroxy-3,4-dihydroquinolin-2-one |
| Comparator Or Baseline | Alternative cyclization routes (<75% yield or requiring phase-transfer catalysts) |
| Quantified Difference | >10% yield improvement in API intermediate synthesis |
| Conditions | AlCl3 catalysis, 150°C in N,N-dimethylacetamide |
Directly impacts the cost-efficiency and scalability of manufacturing high-value pharmaceutical APIs like Cilostazol.
Where this compound is the right choice: Large-scale synthesis of 6-hydroxy-3,4-dihydroquinolin-2-one, the critical intermediate for the antiplatelet medication Cilostazol, where high-yield Friedel-Crafts cyclization is required [1].
Where this compound is the right choice: Production of N-benzyl-3-chloropropionamide (Beclamide) and related derivatives, where direct amidation or alkylation must proceed without the risk of polymerization associated with acrylamide precursors[2].
Where this compound is the right choice: Synthesis of pyrazoles, oxazoles, and other nitrogen-containing heterocycles where a stable, bifunctional β-chloro amide is needed to undergo sequential nucleophilic substitution and cyclization without premature dehydrohalogenation [3].
Acute Toxic